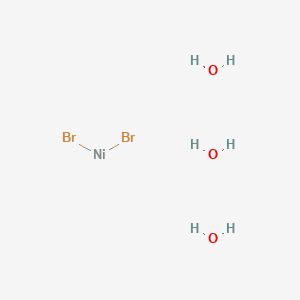
Nickel bromide trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is a yellow-brown crystalline solid. It is an inorganic compound that consists of nickel, bromine, and water. This compound is known for its solubility in water and alcohol, and it is commonly used in various scientific and industrial applications .
準備方法
Nickel bromide trihydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal with bromine in an ethereal solution at room temperature or at red heat.
Industrial Production Methods: Industrially, this compound is often produced by crystallizing the hexahydrate form from aqueous solutions above 29°C.
化学反応の分析
Nickel bromide trihydrate undergoes various chemical reactions:
Types of Reactions: It exhibits Lewis acid character, forming adducts with a variety of Lewis bases.
Common Reagents and Conditions: Common reagents include bromine, sulfuric acid, and various organic solvents.
Major Products: The major products formed from these reactions include various nickel complexes and adducts, which are useful in catalysis and other chemical processes.
科学的研究の応用
Nickel bromide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations. .
Biology: In biological research, it is used to prepare metal-organic frameworks and polymers.
Industry: This compound is used in the photosensitive industry and as an electrolyte in high-energy batteries.
作用機序
The mechanism of action of nickel bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it can bind to other molecules, resulting in the formation of stable complexes. These complexes serve as catalysts for various reactions or function as analytical reagents .
類似化合物との比較
Nickel bromide trihydrate can be compared with other similar compounds:
Similar Compounds: Nickel(II) fluoride, nickel(II) chloride, and nickel(II) iodide are some of the similar compounds.
Uniqueness: this compound is unique due to its specific hydration state and its ability to form stable complexes with a variety of Lewis bases.
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
分子式 |
Br2H6NiO3 |
|---|---|
分子量 |
272.55 g/mol |
IUPAC名 |
dibromonickel;trihydrate |
InChI |
InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
InChIキー |
UQPSGBZICXWIAG-UHFFFAOYSA-L |
正規SMILES |
O.O.O.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)

![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)
